molecular formula C20H21ClN2O2 B1683357 N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide

N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide

Cat. No.: B1683357
M. Wt: 356.8 g/mol
InChI Key: XXXKKZBZKUDKMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UCM 454 involves several steps, starting with the preparation of the indole derivative. The key steps include:

Industrial Production Methods

Industrial production of UCM 454 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

UCM 454 undergoes various chemical reactions, including:

    Oxidation: UCM 454 can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of UCM 454 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding substituted derivatives with amine or thiol groups.

Scientific Research Applications

UCM 454 has a wide range of applications in scientific research, including:

Mechanism of Action

UCM 454 exerts its effects by interacting with specific molecular targets, including receptors and enzymes. It acts as an antagonist at certain receptors, inhibiting their activity and modulating downstream signaling pathways. The exact mechanism involves binding to the receptor’s active site, preventing the natural ligand from binding and activating the receptor .

Comparison with Similar Compounds

Similar Compounds

    UCM 530: Another indole derivative with similar bioactive properties.

    UCM 707: A compound with a similar structure but different functional groups, leading to distinct biological activities.

    UCM 924: A related compound with variations in the substitution pattern on the indole ring.

Uniqueness of UCM 454

UCM 454 is unique due to its specific substitution pattern, which confers distinct biological activities and receptor selectivity. Its methoxy and 4-chlorophenylmethyl groups play a crucial role in its interaction with molecular targets, making it a valuable compound for research .

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide

InChI

InChI=1S/C20H21ClN2O2/c1-3-20(24)22-12-16-11-17-18(5-4-6-19(17)25-2)23(16)13-14-7-9-15(21)10-8-14/h4-11H,3,12-13H2,1-2H3,(H,22,24)

InChI Key

XXXKKZBZKUDKMA-UHFFFAOYSA-N

SMILES

CCC(=O)NCC1=CC2=C(N1CC3=CC=C(C=C3)Cl)C=CC=C2OC

Canonical SMILES

CCC(=O)NCC1=CC2=C(N1CC3=CC=C(C=C3)Cl)C=CC=C2OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-2-ylmethyl)propionamide
UCM 454
UCM-454
UCM454

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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